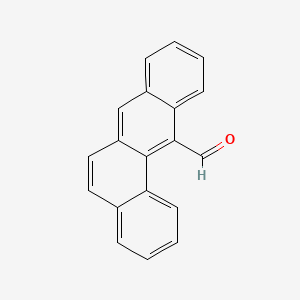
Benz(a)anthracene-12-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene-12-carboxaldehyde is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings This compound is known for its complex structure and significant chemical properties, making it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene-12-carboxaldehyde typically involves the functionalization of benz(a)anthracene. One common method is the formylation of benz(a)anthracene using Vilsmeier-Haack reaction conditions, where benz(a)anthracene reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 12-position.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Electrophilic substitution reactions can occur at various positions on the benz(a)anthracene ring system. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Benz(a)anthracene-12-carboxylic acid, benz(a)anthracene-12-quinone.
Reduction: Benz(a)anthracene-12-methanol.
Substitution: Halogenated benz(a)anthracene derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene-12-carboxaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in the development of anti-cancer drugs due to its structural similarity to other bioactive PAHs.
Industry: Utilized in the production of dyes, pigments, and as a precursor for advanced materials in electronics and photonics.
Mécanisme D'action
The mechanism of action of benz(a)anthracene-12-carboxaldehyde involves its interaction with cellular components, leading to various biochemical effects. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes. Additionally, its metabolites can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound, lacking the formyl group at the 12-position.
Anthracene: A simpler PAH with three fused benzene rings, used in similar applications but with different reactivity.
Benzo(a)pyrene: Another PAH with five fused benzene rings, known for its high carcinogenic potential.
Uniqueness: Benz(a)anthracene-12-carboxaldehyde is unique due to its specific functional group at the 12-position, which imparts distinct chemical reactivity and biological activity. This functionalization allows for targeted synthetic modifications and the exploration of its potential in various scientific domains.
Propriétés
Numéro CAS |
3558-03-0 |
|---|---|
Formule moléculaire |
C19H12O |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
benzo[a]anthracene-12-carbaldehyde |
InChI |
InChI=1S/C19H12O/c20-12-18-16-7-3-2-6-14(16)11-15-10-9-13-5-1-4-8-17(13)19(15)18/h1-12H |
Clé InChI |
IZGKMPFVTHIGMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14169218.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)
![N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide](/img/structure/B14169237.png)
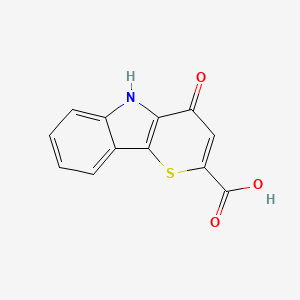
![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)

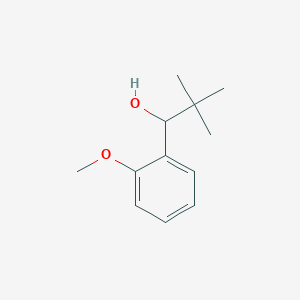
![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
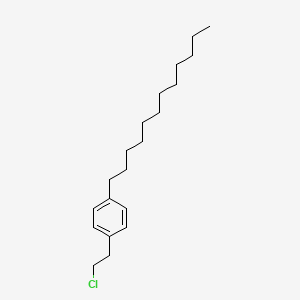
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
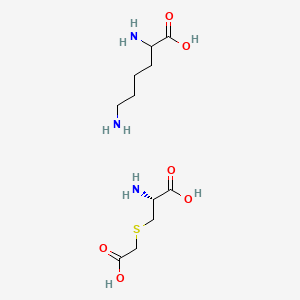
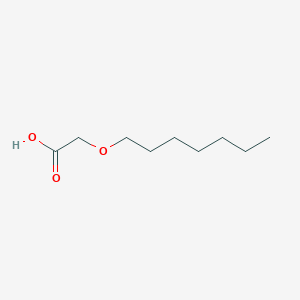
![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)
